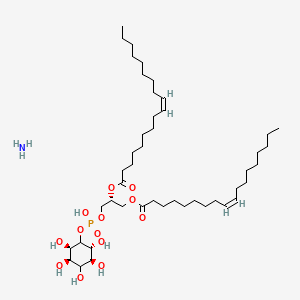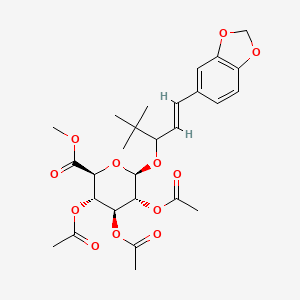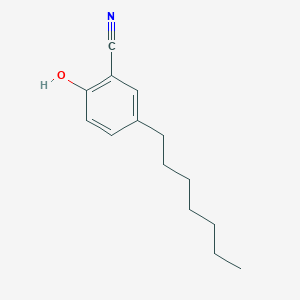![molecular formula C23H27N3O6 B15354967 N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide is an intriguing compound within the realm of synthetic organic chemistry. Known for its complex structure and diverse functionalities, it is of significant interest to chemists and researchers working in fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide involves a multi-step reaction process:
Formation of the Chromene Core: : The initial step includes the construction of the chromene backbone through a cyclization reaction.
Functional Group Modification: : Introduction of the hydroxyl, nitro, and amine groups through a series of nitration, reduction, and amination reactions.
Final Coupling Step: : The compound is completed by the acylation of the 4-methoxyphenyl acetic acid with the chromene derivative under conditions involving a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Methods such as continuous flow synthesis can be adopted to ensure high yield and efficiency. Key considerations include the purity of reagents, temperature control, and efficient separation techniques to isolate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Oxidative cleavage can occur at the cyclopropyl ring leading to ring-opened products.
Reduction: : The nitro group can be reduced to an amine, providing sites for further functionalization.
Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using iron in acidic medium.
Substitution: : Employing reagents like sodium ethoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the functional groups present on the chromene core and the phenyl ring, leading to a variety of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide has shown promise in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: : Used in studies examining enzyme interactions and inhibition.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The compound's mechanism of action involves multiple pathways, primarily through its interactions with specific molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its bioactivity, often participating in redox reactions that affect cellular processes.
Comparación Con Compuestos Similares
Compared to other chromene derivatives, N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
4H-Chromen-4-one derivatives: : Known for their diverse pharmacological properties.
Coumarins: : Widely studied for their anticoagulant activities.
Flavonoids: : Plant-derived compounds with a range of bioactive properties.
This compound, with its rich chemical framework, continues to be a subject of intensive research, aiming to unlock its full potential across various scientific and industrial fields.
Propiedades
Fórmula molecular |
C23H27N3O6 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m1/s1 |
Clave InChI |
HWADWMAQVCHLHJ-YADHBBJMSA-N |
SMILES isomérico |
CC1([C@H]([C@@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
SMILES canónico |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)

![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)

![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)






![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
